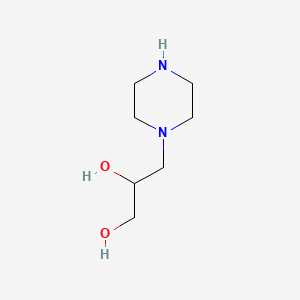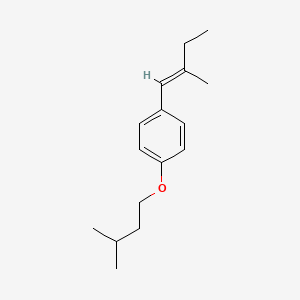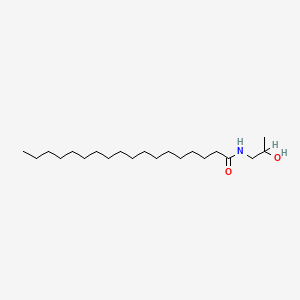
N-(2-Hydroxypropyl)stearamide
概要
説明
N-(2-Hydroxypropyl)stearamide is a compound with the molecular formula C21H43NO2 . It is also known by other names such as STEARAMIDE MIPA, N-(2-Hydroxypropyl)stearic amide, N-(2-Hydroxypropyl)octadecanamide, and Octadecanamide, N-(2-hydroxypropyl)- . It is used as a viscosity controlling agent .
Synthesis Analysis
While specific synthesis methods for N-(2-Hydroxypropyl)stearamide were not found, a related compound, ethylene bisstearamide, is synthesized by adding stearic acid and an antioxidant to a sealed reaction vessel, stirring the mixture, introducing nitrogen, and adding ethylene diamine to conduct a salt-forming reaction .Chemical Reactions Analysis
While specific chemical reactions involving N-(2-Hydroxypropyl)stearamide were not found, a study on a related compound, hyperbranched N-(2-hydroxypropyl)methacrylamide (HB-HPMA), revealed that it was synthesized using different conditions to provide different physical properties .Physical And Chemical Properties Analysis
N-(2-Hydroxypropyl)stearamide has a molecular weight of 341.57 . A study on a related compound, poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), revealed that changing the solvent proticity and/or polarity influences the solution propagation rate, leading to mass transfer limitations and a concomitant discrepancy in the molar masses of the polymer formed in solution and grafted from the surface .科学的研究の応用
HPMA Copolymers in Therapeutics
N-(2-Hydroxypropyl)methacrylamide (HPMA) copolymers have been foundational in the development of polymer therapeutics for cancer and musculoskeletal diseases. These copolymers serve as carriers for biologically active compounds, significantly impacting the delivery and efficacy of anticancer drugs. HPMA copolymers' design for second-generation macromolecular therapeutics focuses on enhancing drug delivery systems, showcasing their pivotal role in modern medicine (Kopeček & Kopečková, 2010).
Advancements in Viral Therapeutics
HPMA copolymers have shown promise in masking and retargeting therapeutic viruses. By coating viruses like adenovirus with HPMA copolymers, it's possible to protect them against neutralization by antibodies and complement. This approach enhances the viruses' therapeutic potential, expanding their applications in cancer therapy and recombinant vaccines (Fisher & Seymour, 2010).
Drug Delivery Systems Visualized
Molecular imaging technologies have been employed to study the drug delivery mechanisms of HPMA copolymers. Through fluorescence imaging, MRI, and nuclear medicine techniques, researchers can visualize the pharmacokinetics, biodistribution, and targeting efficiency of these copolymers in both animal models and human patients, providing invaluable insights into their behavior and efficacy (Lu, 2010).
Neural Tissue Engineering
HPMA polymer hydrogels have been explored for their potential in neural tissue engineering. By immobilizing neuronal and glial cells within these hydrogels, researchers can create cell-based polymer hybrid devices aimed at repairing central nervous system tissue. This innovative approach highlights the versatility of HPMA copolymers in regenerative medicine (Woerly, Plant, & Harvey, 1996).
Polymer-Drug Conjugates for Enhanced Delivery
Polymer-drug conjugates using HPMA copolymers have shown significant improvements in the delivery of therapeutic agents. These conjugates can reduce systemic toxicity and improve the solubility, stability, and efficacy of various drugs, showcasing the potential of HPMA copolymers in creating more effective and targeted therapies (Khandare & Minko, 2006).
Safety And Hazards
将来の方向性
While specific future directions for N-(2-Hydroxypropyl)stearamide were not found, a study on a related compound, poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), highlighted the importance of the selection of the grafting method for achieving a high antifouling performance . This could suggest potential future research directions for N-(2-Hydroxypropyl)stearamide as well.
特性
IUPAC Name |
N-(2-hydroxypropyl)octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h20,23H,3-19H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTVGFNUKWXQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885626 | |
| Record name | Octadecanamide, N-(2-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxypropyl)stearamide | |
CAS RN |
35627-96-4 | |
| Record name | N-(2-Hydroxypropyl)octadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35627-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxypropyl)octadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035627964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanamide, N-(2-hydroxypropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanamide, N-(2-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxypropyl)stearamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARIC MONOISOPROPANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q84KX8V2J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B1617218.png)

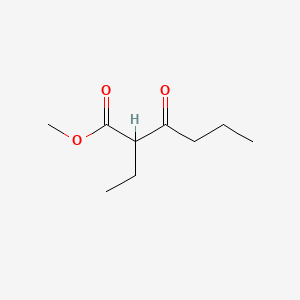
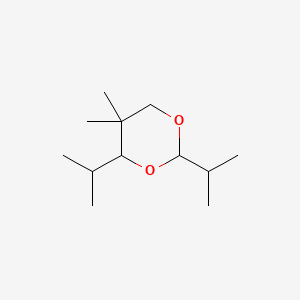
![Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1617226.png)
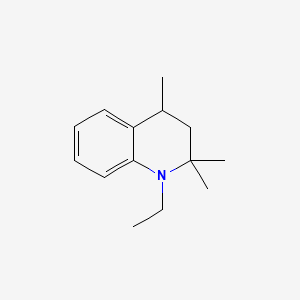
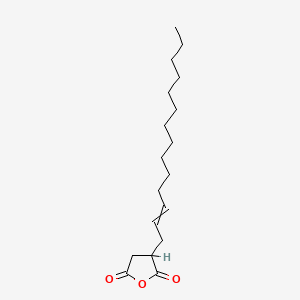
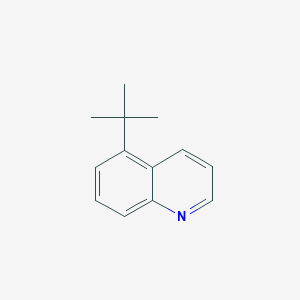
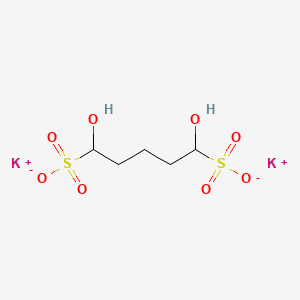
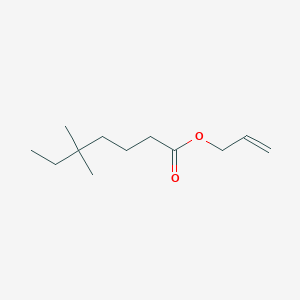
![Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1617236.png)
![Bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B1617238.png)
